5H-Imidazo[2,1-b][1,3]thiazinium, 1-(4-ethylphenyl)-3-(4-fluorophenyl)-2,3,6,7-tetrahydro-3-hydroxy-, bromide (1:1)
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Overview
Description
5H-Imidazo[2,1-b][1,3]thiazinium, 1-(4-ethylphenyl)-3-(4-fluorophenyl)-2,3,6,7-tetrahydro-3-hydroxy-, bromide (1:1) is a complex heterocyclic compound. This compound features a unique structure that combines imidazo and thiazinium rings, making it a valuable scaffold in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Imidazo[2,1-b][1,3]thiazinium derivatives typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-ethylphenyl and 4-fluorophenyl derivatives with suitable imidazo and thiazinium precursors can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5H-Imidazo[2,1-b][1,3]thiazinium derivatives can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds .
Scientific Research Applications
5H-Imidazo[2,1-b][1,3]thiazinium derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-Imidazo[2,1-b][1,3]thiazinium derivatives involves interactions with specific molecular targets. These compounds can bind to enzymes or receptors, modulating their activity and triggering specific biological pathways. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo ring structure but differ in their overall scaffold.
Imidazo[2,1-b]thiazoles: These compounds have a similar thiazole ring but differ in their substitution patterns.
Uniqueness
5H-Imidazo[2,1-b][1,3]thiazinium derivatives are unique due to their combined imidazo and thiazinium rings, which provide distinct chemical and biological properties. This uniqueness makes them valuable in various research and industrial applications .
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-(4-fluorophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN2OS.BrH/c1-2-15-4-10-18(11-5-15)22-14-20(24,16-6-8-17(21)9-7-16)23-12-3-13-25-19(22)23;/h4-11,24H,2-3,12-14H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXZLGRKBGKOHR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)F)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1107591-21-8 |
Source
|
Record name | 5H-Imidazo[2,1-b][1,3]thiazinium, 1-(4-ethylphenyl)-3-(4-fluorophenyl)-2,3,6,7-tetrahydro-3-hydroxy-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1107591-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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